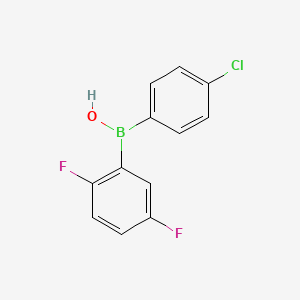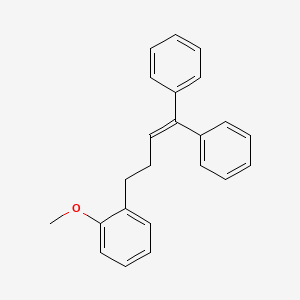
Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a 4,4-diphenyl-3-butenyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the alkylation of benzene with 4,4-diphenyl-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methoxy group can be introduced through a methylation reaction using methanol and a strong acid like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as bromine (Br2) in the presence of a catalyst like iron (Fe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2), iron (Fe) catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy-
- Benzene, 1-(4,4-diphenyl-3-butenyl)-3-methoxy-
Uniqueness
Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- is unique due to the position of the methoxy group, which can significantly influence its chemical reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, such as boiling point and solubility, as well as biological activity.
Propiedades
Número CAS |
649556-17-2 |
|---|---|
Fórmula molecular |
C23H22O |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1-(4,4-diphenylbut-3-enyl)-2-methoxybenzene |
InChI |
InChI=1S/C23H22O/c1-24-23-18-9-8-15-21(23)16-10-17-22(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-9,11-15,17-18H,10,16H2,1H3 |
Clave InChI |
PKXNWOWISMWMIV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CCC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


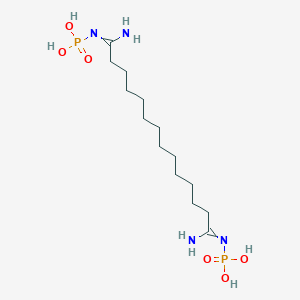
![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)
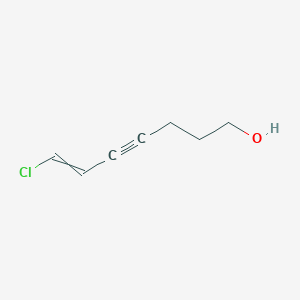
![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)
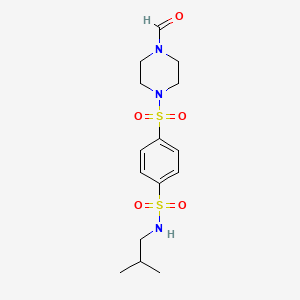
![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)


![5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12600810.png)
![2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline](/img/structure/B12600818.png)

![5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12600836.png)
